3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJBPUJZBWHQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517907 | |
| Record name | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341477-02-8 | |
| Record name | 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Bicyclic Framework Construction
The 8-azabicyclo[3.2.1]octane core is synthesized via intramolecular cyclization or photochemical reactions. A widely adopted approach begins with N-allyl-N-[3-(4-fluorophenyl)allyl]amine, which undergoes photocyclization under acidic conditions to form the bicyclic structure .
Key Steps:
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Allylation of 4-Fluorobenzaldehyde :
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Photocyclization :
Introduction of the Hydroxyl Group
Hydroxylation at the 3-position is achieved through hydrolysis or reduction of protected intermediates. A two-step protocol involving tert-butyl carbamate protection and subsequent deprotection is commonly employed .
Methodology:
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Protection with Boc Anhydride :
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Hydroxylation :
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Deprotection :
Stereochemical Control
The compound’s stereochemistry is dictated by the starting materials and reaction conditions. Enantiomeric resolution is achieved via chiral auxiliaries or enzymatic methods.
Case Study :
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Racemic exo-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane is resolved using (-)-di-O-toluoyl-L-tartaric acid, yielding enantiomerically pure intermediates .
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and minimal purification steps.
Industrial Protocol :
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One-Pot Cyclization-Hydroxylation :
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Continuous Flow Systems :
Comparative Analysis of Synthetic Routes
FP = 4-fluorophenyl; Boc = tert-butoxycarbonyl
Challenges and Mitigation Strategies
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Byproduct Formation :
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Acid Sensitivity :
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Catalyst Poisoning :
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine in the 8-azabicyclo[3.2.1]octane core undergoes alkylation with electrophilic agents. In one protocol:
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Reactants : 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol and 3-(4-fluorophenoxy)propylmethanesulfonate
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Conditions : KI catalysis, DMA solvent, 12-hour stirring at room temperature .
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Product : 3-(4-Fluorophenyl)-8-(3-(4-fluorophenoxy)propyl)-8-azabicyclo[3.2.1]octan-3-ol.
This reaction highlights the compound’s ability to form quaternary ammonium derivatives for pharmacological applications .
Photoredox-Mediated Functionalization
The bicyclic amine participates in radical-mediated reactions under photoredox conditions:
| Entry | Light Source | Base | Yield (%) |
|---|---|---|---|
| 1 | Blue LED (456 nm) | K₃PO₄ | 67 |
| 2 | White LED (4000K) | K₃PO₄ | 70 |
| 3 | White LED (4000K) | DABCO | 25 |
Reactions involve:
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Reactants : Thianthrenium salts, carbon disulfide, and tertiary amines .
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Mechanism : Radical generation via single-electron transfer (SET) under light irradiation .
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Key Observation : White LEDs optimized yield (70%) compared to blue LEDs (67%) .
Aromatic Substitution Effects
Modifications to the 4-fluorophenyl group influence reactivity and binding properties:
| Substituent Position | Binding Affinity (K<sub>i</sub>, nM) | Selectivity (D3R/D2R) |
|---|---|---|
| 4-Fluorophenyl | 32.2 (D3R), 40.1 (D2R) | 0.8:1 |
| 3,4-Dichlorophenyl | 17.9 (D3R), 29.8 (D2R) | 0.6:1 |
| 2,3-Dichlorophenyl | 431 (D3R), 280 (D2R) | 1.5:1 |
Acid/Base Stability
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Stability in Acidic Media : Protonation of the tertiary amine occurs below pH 4, forming water-soluble salts.
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Base Sensitivity : Deprotonation at pH >10 facilitates nucleophilic attacks on the bicyclic core.
Synthetic Modifications for Pharmacological Studies
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Benzofuran Derivatives : Introducing a benzofurylmethyl group at position 8 increases dopamine D3 receptor affinity by 470-fold compared to unsubstituted analogues .
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Tropane Ring Modifications : Replacement with piperidine reduces steric hindrance but diminishes selectivity .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for CNS-targeted drug development. Experimental data emphasize the critical role of substituent effects and reaction conditions in tuning pharmacological properties.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant potential as a pharmacological agent, particularly in the context of central nervous system (CNS) disorders. Its structural similarity to tropane derivatives allows it to interact with various neurotransmitter systems, making it a candidate for the development of drugs targeting conditions such as depression and anxiety disorders.
Case Studies
- Dopamine Receptor Modulation : Research indicates that compounds similar to 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol can act as selective dopamine reuptake inhibitors, which may provide therapeutic benefits in treating disorders like ADHD and schizophrenia .
- Cognitive Enhancers : Studies have shown that this compound can enhance cognitive functions in animal models, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases .
Neuroscience Research
Neurotransmitter Interaction
The compound's ability to modulate neurotransmitter systems makes it a valuable tool in neuroscience research. It can be utilized to study the effects of dopamine and norepinephrine on behavior and cognition.
Experimental Applications
- Behavioral Studies : Animal studies utilizing this compound have demonstrated alterations in locomotion and exploratory behavior, providing insights into its effects on CNS activity.
- Neuropharmacology : It serves as a reference compound in the development of new neuropharmacological agents aimed at treating mood disorders .
Chemical Synthesis and Development
Synthetic Pathways
The synthesis of this compound involves complex chemical reactions that yield high-purity products suitable for research applications. The compound can be synthesized through various methodologies, including:
- Stirring reactions under controlled temperatures to ensure optimal yields.
- Utilizing chiral catalysts to produce enantiomerically pure forms of the compound, which is crucial for pharmacological testing.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azabicyclo[3.2.1]octane structure can fit into specific binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position aryl group significantly influences physicochemical properties and biological activity. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluoro group in 27 balances lipophilicity and metabolic stability. In contrast, the 4-bromo group in 28 increases molecular weight but reduces stability .
- Thioether vs. Fluorine : The 4-methylthio group in 30 may improve membrane permeability due to its hydrophobicity but requires specialized synthesis conditions .
Modifications at the 8-Aza Position
The 8-aza nitrogen can be alkylated or functionalized to modulate receptor selectivity:
Key Observations :
Biological Activity
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol, also known as a derivative of the bicyclic compound, is gaining attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, binding affinities, and potential therapeutic implications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 221.27 g/mol. The unique bicyclic structure is characterized by the presence of a fluorophenyl group, which is believed to enhance its biological activity compared to similar compounds without such modifications.
Research indicates that this compound acts primarily as a mu-opioid receptor antagonist . This interaction suggests potential applications in pain management and addiction therapy. The fluorophenyl substituent may improve the compound's binding affinity to opioid receptors, which is crucial for its pharmacological efficacy .
Biological Activity
The biological activity of this compound has been investigated through various studies:
- Mu-opioid Receptor Binding : The presence of the fluorophenyl group significantly enhances the binding affinity to mu-opioid receptors compared to other analogs lacking this feature. This property is essential for developing effective pain relief medications .
- Dopamine Transporter Inhibition : The compound has also been identified as an inhibitor of the dopamine transporter (DAT), which may have implications in treating disorders related to dopamine dysregulation, such as ADHD and substance use disorders .
Table 1: Summary of Biological Activities
Case Study: Pain Management Applications
In a study evaluating the efficacy of mu-opioid receptor antagonists in pain management, this compound demonstrated significant analgesic properties while minimizing side effects commonly associated with traditional opioids. This dual action enhances its potential as a therapeutic agent in managing chronic pain without the risk of addiction typically associated with opioid use .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Binding Affinity (Ki) | Mechanism |
|---|---|---|
| This compound | High | Mu-opioid receptor antagonist |
| Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane | Moderate | Mu-opioid receptor antagonist |
| Methyl (1R,2S,3S,5S)-3-(phenyl)-8-methyl-8-azabicyclo[3.2.1]octane | Low | Mu-opioid receptor antagonist |
This comparative analysis indicates that the fluorinated derivative exhibits superior binding characteristics, suggesting enhanced therapeutic potential.
Q & A
Q. What synthetic methods are commonly used to prepare 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol, and how are yields optimized?
The compound is synthesized via nucleophilic addition of 4-fluorophenyl groups to the bicyclic scaffold. A standard method involves reacting 8-azabicyclo[3.2.1]octan-3-one with a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) followed by hydrazine-mediated reduction. Ethanol with 50% aqueous KOH and hydrazine yields the product (59% isolated yield) after purification via crystallization . Optimization includes solvent choice (ethanol or THF), controlled temperature (reflux), and stoichiometric adjustments to minimize byproducts.
Q. How is structural confirmation achieved for this compound and its derivatives?
Structural validation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for the fluorophenyl group (e.g., aromatic protons at δ 7.1–7.4 ppm) and bicyclic scaffold (bridgehead protons at δ 2.1–3.0 ppm) confirm regiochemistry.
- IR : Hydroxyl stretches (~3200–3400 cm⁻¹) and fluorophenyl C-F vibrations (~1220 cm⁻¹) are diagnostic.
- GC/MS : Molecular ion peaks (e.g., m/z 235 for the parent compound) and fragmentation patterns validate purity .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s logP (~2.1) suggests moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, ethanol). Stability studies indicate sensitivity to oxidation under ambient conditions, necessitating storage in inert atmospheres. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show enhanced stability compared to brominated analogs, which degrade rapidly in air .
Advanced Research Questions
Q. How do structural modifications impact dopamine D2-like receptor binding and selectivity?
Substituents on the phenyl ring and bicyclic scaffold critically modulate receptor affinity. For example:
- 4-Fluorophenyl : Enhances dopamine transporter (DAT) selectivity due to optimal steric and electronic interactions with the DAT hydrophobic pocket .
- 8-Methyl substitution : Reduces sigma-1 receptor off-target binding, improving selectivity ratios (e.g., sigma-2/sigma-1 >100 for certain analogs) . Advanced analogs (e.g., RTI-336) replace the ester group with isoxazole moieties, achieving nanomolar DAT inhibition (Ki <10 nM) and in vivo efficacy in cocaine abuse models .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
Discrepancies in receptor binding data often arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To address this:
Q. How can computational modeling guide the design of high-affinity sigma-2 receptor ligands?
Molecular docking and QSAR studies reveal that:
- The fluorophenyl group occupies a hydrophobic subpocket near transmembrane helix 4 of sigma-2 receptors.
- Introduction of bulkier substituents (e.g., naphthyl) improves binding entropy but reduces solubility.
- Hybrid analogs (e.g., benzofuran-tropane conjugates) achieve submicromolar affinity (IC50 ~0.5 µM) by optimizing π-π stacking and hydrogen bonding .
Q. What methodologies are employed to assess in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?
- Microdialysis : Measures unbound brain concentrations in rodent models.
- PET Imaging : Radiolabeled analogs (e.g., [11C]RTI-336) quantify BBB permeability and target engagement.
- Metabolic Stability Assays : Liver microsome incubations identify major metabolites (e.g., N-demethylation or hydroxylation) .
Key Challenges in Experimental Design
- Synthetic Scalability : Low yields (<60%) in hydrazine-mediated reductions require alternative reductants (e.g., NaBH4/CeCl3) .
- Air Sensitivity : Brominated analogs require strict inert handling to prevent decomposition .
- Receptor Polypharmacology : Off-target binding to serotonin transporters (SERT) necessitates functional assays (e.g., electrophysiology) to confirm selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
